molecular formula C8H4BrClN2 B1345034 6-Bromo-2-chloro-1,8-naphthyridine CAS No. 902837-40-5

6-Bromo-2-chloro-1,8-naphthyridine

Cat. No.: B1345034
CAS No.: 902837-40-5
M. Wt: 243.49 g/mol
InChI Key: KXSBJEOTLVRREX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to a naphthyridine ring system. This compound is often used as a building block in the synthesis of pharmaceutical intermediates and other organic compounds .

Mechanism of Action

Target of Action

It is known that this compound is used as a raw material for the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 6-Bromo-2-chloro-1,8-naphthyridine may undergo similar reactions.

Biochemical Pathways

As a raw material for the synthesis of pharmaceutical intermediates , the pathways it affects would likely depend on the specific derivative synthesized and its intended therapeutic target.

Result of Action

As a raw material for the synthesis of pharmaceutical intermediates , its effects would likely depend on the specific derivative synthesized and its intended therapeutic target.

Action Environment

It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-chloro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell proliferation and differentiation. Additionally, it has been shown to impact the expression of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,8-naphthyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, which can be further functionalized for various applications .

Scientific Research Applications

6-Bromo-2-chloro-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,8-naphthyridin-2-amine
  • 2-Chloro-1,8-naphthyridine
  • 6-Bromo-2-methyl-1,8-naphthyridine

Uniqueness

6-Bromo-2-chloro-1,8-naphthyridine is unique due to the presence of both bromine and chlorine atoms on the naphthyridine ring. This dual halogenation provides distinct reactivity and allows for the synthesis of a wide range of derivatives. Compared to similar compounds, it offers more versatility in chemical transformations and applications .

Properties

IUPAC Name

6-bromo-2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBJEOTLVRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649724
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-40-5
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-1,8-naphthyridine
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